molecular formula C19H18N4O4S B2742218 Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896341-52-9

Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2742218
CAS RN: 896341-52-9
M. Wt: 398.44
InChI Key: PGYGIBZHSCMWLV-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-4-oxopyrido [1,2-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 16878-14-1 . It has a molecular weight of 232.24 .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 9-methyl-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylate . The InChI code for this compound is 1S/C12H12N2O3/c1-3-17-12 (16)9-7-13-10-8 (2)5-4-6-14 (10)11 (9)15/h4-7H,3H2,1-2H3 .

It should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including those related to Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate, are often synthesized for their unique chemical properties and potential biological activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the methodological advancements in creating compounds with specific biological functions (Desai, Shihora, & Moradia, 2007). Similarly, the detailed synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates reveals the intricacies involved in creating compounds that may have significant chemical and pharmaceutical applications (Dolzhenko, Chui, & Dolzhenko, 2006).

Potential Applications

The scientific interest in such compounds extends to their potential applications, particularly in medicine and materials science. For example, the antimicrobial activities of synthesized quinazolines show how chemical compounds can be tailored for specific therapeutic purposes (Desai, Shihora, & Moradia, 2007). Additionally, the study on FT-IR, FT-Raman, and molecular docking of related compounds provides a foundation for understanding how such chemicals interact at the molecular level, paving the way for the design of drugs with specific targets (El-Azab et al., 2016).

Structural Analysis

Structural analysis, including hydrogen-bonded supramolecular structures in compounds, further demonstrates the complexity and utility of these molecules in understanding chemical bonding and molecular architecture. Such studies contribute to the field of crystallography and materials science, offering insights into how molecular structures influence physical properties and functionalities (Portilla et al., 2007).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-6-8-14(9-7-13)20-15(24)11-28-18-21-16-12(2)5-4-10-23(16)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYGIBZHSCMWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

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